molecular formula C13H12O2 B1443880 Bisphenol F-d10 CAS No. 1794786-93-8

Bisphenol F-d10

Cat. No. B1443880
CAS RN: 1794786-93-8
M. Wt: 210.29 g/mol
InChI Key: PXKLMJQFEQBVLD-QNNBDYQESA-N
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Description

Bisphenol F-d10 is a chemical compound used in scientific research. It offers a wide range of applications due to its unique properties. This versatile material is essential for studying various fields such as chemistry, biology, and material science. It is a substitute material for bisphenol A and is widely used in household products as a raw material for polycarbonate resin, epoxy resin, and plastic reinforcement .


Synthesis Analysis

Bisphenol F (BPF) is synthesized through an acid-catalyzed condensation reaction of phenol and acetone . The synthesis of BPF is very complicated and difficult to control due to the parallel-consecutive reaction feature . Precise control of the process is the key to a safer and more efficient industrial production .


Molecular Structure Analysis

The molecular formula of Bisphenol F-d10 is C13 2H10 H2 O2 . Its molecular weight is 210.29 . The bisphenols are a group of chemical compounds related to diphenylmethane .


Chemical Reactions Analysis

Bisphenol F-d10 has potential implications in various fields of research and industry. The main instrumental techniques used for the analysis of bisphenols and their derivatives are liquid and gas chromatography coupled with mass spectrometry .


Physical And Chemical Properties Analysis

Bisphenol F-d10 is a moderately water-soluble compound, with low volatility . It is used as a monomer in the production of polycarbonate plastics and epoxy resins .

Scientific Research Applications

Environmental Science: Soil Microbiome Response

BPF-d10 can be utilized to study the impact of BPF on soil microbiomes. Research has shown that bisphenols can significantly disrupt soil homeostasis, affecting microbial diversity and enzymatic activity . By tracing BPF-d10 in environmental samples, scientists can assess its distribution and potential ecological risks.

Analytical Chemistry: Biomonitoring

In analytical chemistry, BPF-d10 serves as an internal standard for the quantification of BPF in biological matrices. Its stable isotopic label ensures accurate measurement in complex samples such as urine, blood, and breast milk, using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Cell Biology: Cytoskeletal Organization

BPF-d10 is instrumental in cell biology for investigating the effects of BPF on cytoskeletal organization. Studies have indicated that bisphenols can disrupt cell division and early embryo development, with BPF showing more detrimental effects than BPA . BPF-d10 aids in understanding these impacts at a molecular level.

Pharmacology: Cardiovascular Disease Risk Assessment

BPF-d10 can be employed in pharmacological studies to explore the association between BPF exposure and cardiovascular diseases. It aids in the investigation of urinary BPF levels and their correlation with cardiovascular risk factors in population-based studies .

Biochemistry: Bisphenol Derivatives Analysis

In biochemistry, BPF-d10 is used for the trace analysis of bisphenols and their derivatives in biological samples. It enables researchers to achieve the required selectivity and sensitivity for detecting bisphenols, contributing to our understanding of their biochemical behavior and interactions .

Mechanism of Action

Bisphenol F-d10 is known to exhibit estrogen agonistic properties . It can act as agonists or antagonists of hormone receptors and can thus significantly affect a number of physiological processes .

Safety and Hazards

Bisphenol F-d10 may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is not for use in humans or animals .

Future Directions

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, for example insulin signaling is predicted to be sensitive to BPF exposure, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[dideuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLMJQFEQBVLD-QNNBDYQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027981
Record name p,p'-Bisphenol F-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol F-d10

CAS RN

1794786-93-8
Record name p,p'-Bisphenol F-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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